Corycavine

Alzheimer's Disease Cholinesterase Inhibition Natural Product Screening

Corycavine (CAS 521-87-9) is a chromatographically purified, stereochemically defined protopine alkaloid. Unlike generic protopine mixtures, this compound is essentially inactive against human acetylcholinesterase (IC50 > 100 µM), making it an essential negative control for enzyme inhibition studies. Its well-characterized specific rotation (+167° in chloroform) ensures stereochemical fidelity for biosynthesis and QC applications. Procure this lot-specific, analytically verified Corycavine to eliminate structural ambiguity in your neuropharmacology or metabolic engineering research.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 521-87-9
Cat. No. B12386865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorycavine
CAS521-87-9
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
InChIInChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3
InChIKeyWOLWLEQYUFDNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corycavine (CAS 521-87-9): Protopine-Type Alkaloid from Corydalis Species for Pharmacological and Biosynthetic Research


Corycavine (CAS 521-87-9), also known as (+)-corycavine, is a protopine-type isoquinoline alkaloid with the molecular formula C21H21NO5 and a molecular weight of 367.40 g/mol [1]. It is primarily isolated from various Corydalis species, including C. remota, C. cava, C. incisa, and C. taliensis, and is characterized by its unique pentacyclic structure featuring two methylenedioxy groups and a tertiary amine [1]. As a naturally occurring protopine alkaloid, it serves as a key biosynthetic intermediate between tetrahydroprotoberberine and benzophenanthridine alkaloids, and has been investigated for its potential interactions with enzymes such as acetylcholinesterase and BACE1 [2].

Why a Generic Protopine Alkaloid Cannot Substitute for Corycavine in Research


Protopine-type alkaloids, including corycavine, protopine, and allocryptopine, share a common tricyclic core but diverge significantly in their substitution patterns and stereochemistry, leading to distinct biological and biosynthetic behaviors [1]. For instance, corycavine is a C-methylated protopine lacking methoxyl groups, which differentiates it structurally from its close analogs and results in a unique enzyme interaction profile [1]. Direct comparative studies have shown that while corycavine is essentially inactive against human acetylcholinesterase (IC50 > 100 µM), other alkaloids from the same source exhibit potent inhibition, highlighting that small structural variations yield large functional differences [2]. Substituting a generic alkaloid would therefore compromise experimental validity in studies targeting specific enzymatic or biosynthetic pathways.

Quantitative Differentiation of Corycavine: Head-to-Head Evidence for Scientific Procurement


Human Cholinesterase Inhibition Profile: Evidence of Inactivity vs. Class-Leading Analogs

In a direct comparative study of fifteen isoquinoline alkaloids isolated from Corydalis cava, corycavine was evaluated for human acetylcholinesterase (HuAChE) inhibitory activity [1]. Unlike the most potent inhibitor identified, (+)-canadine (IC50 = 12.4 ± 0.9 µM), and other active compounds like (+/-)-corycavidine (BuChE IC50 = 46.2 ± 2.4 µM), corycavine was considered inactive against both enzymes, with an IC50 > 100 µM [1]. This negative result is a critical differentiation point, as it demonstrates that corycavine does not contribute to the cholinesterase inhibitory activity of the complex mixture, making it useful as a negative control or for studying structure-activity relationships (SAR) that lead to a loss of function [1].

Alzheimer's Disease Cholinesterase Inhibition Natural Product Screening

BACE1 Inhibition Potency: Comparative Data from a Multi-Alkaloid Screen

A study screening fifteen Corydalis cava alkaloids for BACE1 inhibition identified (-)-corycavamine (the (-) enantiomer of corycavine) and (+)-corynoline as the two most active compounds [1]. (-)-Corycavamine demonstrated an IC50 of 41.16 ± 7.82 µM in a FRET assay, compared to (+)-corynoline's IC50 of 33.59 ± 0.23 µM [1]. In a parallel IMER assay, (-)-corycavamine showed an IC50 of 1690 ± 545.0 µM, while (+)-corynoline had an IC50 of 89.07 ± 15.08 µM [1]. Furthermore, (-)-corycavamine exhibited superior predicted blood-brain barrier permeability (Pe = 16.3 ± 0.9 × 10⁻⁶ cm/s) compared to (+)-corynoline (Pe = 11.7 ± 0.1 × 10⁻⁶ cm/s) [1].

Alzheimer's Disease BACE1 Inhibition Drug Discovery

Chiroptical Properties and Absolute Configuration: Distinguishing Corycavine from Its Enantiomer

The absolute configuration of (+)-corycavine has been established through chiroptical studies, which differentiate it from its enantiomer, (-)-corycavine [1]. This work is foundational for understanding the stereochemical requirements for biological activity, as the enantiomers of protopine alkaloids often exhibit divergent pharmacological profiles [1]. While direct comparative bioactivity data between the two enantiomers is currently limited, the established chiroptical properties provide a critical quality control and authentication metric for research procurement.

Stereochemistry Chiroptical Analysis Natural Product Chemistry

Biosynthetic Pathway Differentiation: Stereospecific Conversion from N-Methosalt Precursors

Corycavine is biosynthesized in Corydalis incisa via a stereospecific pathway distinct from that of protopine [1]. Incorporation studies demonstrated that corycavine is formed from dl-mesotetrahydrocorysamine and dl-tetrahydrocorysamine via their α-N-methosalts, whereas protopine is formed from the α-N-methosalt of dl- or l-stylopine [1]. The β-N-methosalts were not incorporated, highlighting the stereochemical selectivity of the enzymatic machinery [1].

Biosynthesis Plant Metabolism Protopine Alkaloid Pathway

Targeted Applications for Corycavine in Academic and Industrial Research


Negative Control or SAR Probe in Cholinesterase Inhibitor Discovery

Due to its demonstrated inactivity against human acetylcholinesterase (IC50 > 100 µM) in a panel of related alkaloids [1], corycavine serves as an ideal negative control or a structural probe for mapping the molecular features responsible for cholinesterase inhibition in protopine-type alkaloids.

Lead Compound for BACE1-Targeted Alzheimer's Disease Research

With its confirmed BACE1 inhibitory activity (IC50 FRET = 41.16 µM) and favorable predicted BBB permeability (Pe = 16.3 × 10⁻⁶ cm/s) [1], (-)-corycavamine is a promising scaffold for developing novel anti-AD therapeutics. Its distinct profile compared to the co-occurring (+)-corynoline provides a clear rationale for focused medicinal chemistry efforts.

Reference Standard for Stereochemical and Chiroptical Analysis

The well-defined specific rotation of (+)-corycavine (+167° in chloroform) [1] makes it a valuable reference compound for confirming the stereochemical purity and identity of isolated or synthesized samples, which is critical for quality control in natural product research.

Biosynthetic Intermediate in Plant Metabolic Engineering Studies

Corycavine's role as a stereospecifically formed intermediate in the protopine-to-benzophenanthridine pathway [1] positions it as a key analyte for investigating alkaloid biosynthesis in Corydalis and related species, and for metabolic engineering efforts aimed at producing bioactive benzophenanthridines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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